
(1S)-1-(3-Bromophenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(3-Bromophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromophenyl)ethane-1,2-diamine typically involves the following steps:
Amine Introduction: The ethane-1,2-diamine moiety can be introduced through a nucleophilic substitution reaction, where an appropriate precursor such as a halogenated ethane reacts with ammonia or an amine source under basic conditions.
Industrial Production Methods
Industrial production of (S)-1-(3-Bromophenyl)ethane-1,2-diamine may involve large-scale bromination and subsequent amine introduction using continuous flow reactors to ensure efficient and controlled reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(3-Bromophenyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a phenyl ethane-1,2-diamine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide, thiols, or alkyl halides are employed under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of phenyl ethane-1,2-diamine derivatives.
Substitution: Formation of substituted phenyl ethane-1,2-diamine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(3-Bromophenyl)ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-1-(3-Bromophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the ethane-1,2-diamine moiety play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(3-Chlorophenyl)ethane-1,2-diamine: Similar structure with a chlorine atom instead of bromine.
(S)-1-(3-Fluorophenyl)ethane-1,2-diamine: Similar structure with a fluorine atom instead of bromine.
(S)-1-(3-Iodophenyl)ethane-1,2-diamine: Similar structure with an iodine atom instead of bromine.
Uniqueness
(S)-1-(3-Bromophenyl)ethane-1,2-diamine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. These properties can influence its reactivity and binding affinity in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C8H11BrN2 |
|---|---|
Molekulargewicht |
215.09 g/mol |
IUPAC-Name |
(1S)-1-(3-bromophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H11BrN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m1/s1 |
InChI-Schlüssel |
SWWWAQPDPMNNLH-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)Br)[C@@H](CN)N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C(CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


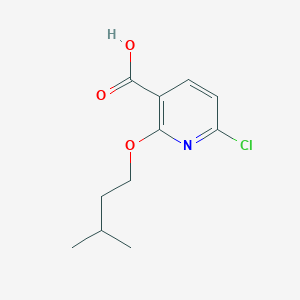
![5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile](/img/structure/B13029092.png)
![N-[3-(Methylamino)propyl]-acetamide HCl](/img/structure/B13029098.png)
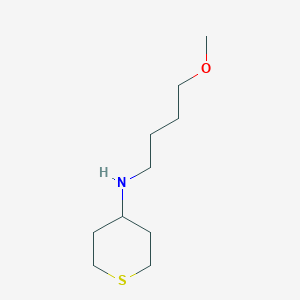
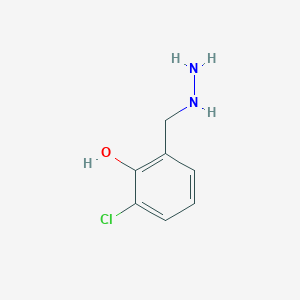
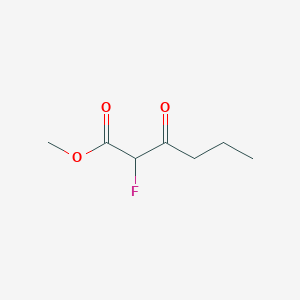

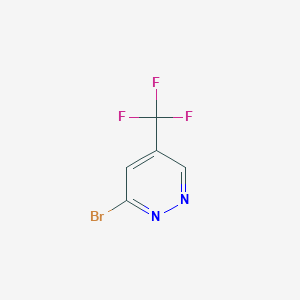
![5-Fluoro-7-nitro-1H-benzo[d]imidazole](/img/structure/B13029138.png)

![2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid](/img/structure/B13029154.png)
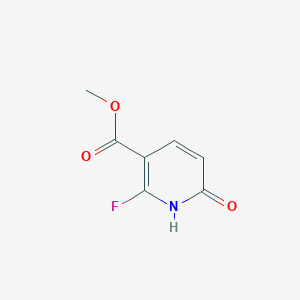
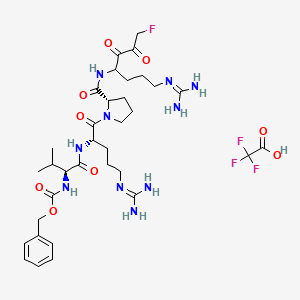
![2-Pyrazolo[1,5-a]pyrimidin-7-ylmorpholine](/img/structure/B13029161.png)
